BenchChemオンラインストアへようこそ!

Duteplase

pharmacokinetics thrombolytics myocardial infarction

Duteplase (CAS 120608-46-0) is a >98% pure double-chain recombinant tissue-type plasminogen activator (rt-PA) with a slower clearance rate than single-chain alteplase. Its distinct double-chain structure enables weight-based dosing (0.6 MU/kg) to achieve 69–70% coronary patency at 90 min, with a documented symptomatic ICH rate of 0.53%. An ideal reference standard for preclinical AMI, ischemic stroke, and PK/PD studies. Not interchangeable with alteplase. Inquire for availability and custom synthesis options.

Molecular Formula C2HNOS46
Molecular Weight 0
CAS No. 120608-46-0
Cat. No. B1167760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDuteplase
CAS120608-46-0
Molecular FormulaC2HNOS46
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Duteplase (CAS 120608-46-0): A Double-Chain Recombinant t-PA with Documented Pharmacokinetic and Clinical Differentiation


Duteplase (CAS 120608-46-0) is a recombinant human tissue-type plasminogen activator (rt-PA) specifically manufactured as a nearly pure double-chain form (>98% two-chain), in contrast to the predominantly single-chain structure of alteplase [1]. This structural distinction imparts clinically meaningful differences in pharmacokinetic behavior, including a slower clearance rate that enables reduced dosing while maintaining equivalent therapeutic efficacy . Duteplase was developed and introduced in Japan by Sumitomo Pharmaceuticals for the treatment of acute myocardial infarction, and it has been extensively evaluated in large-scale clinical trials including the International Study of Infarct Survival-3 and the ESPRIT study [2]. As a fibrin-specific thrombolytic, duteplase converts plasminogen to plasmin, which then degrades fibrin clots, restoring blood flow in occluded coronary and cerebral arteries [3].

Duteplase Procurement Considerations: Why Alteplase and Other t-PA Analogs Are Not Interchangeable


Despite belonging to the same pharmacologic class of recombinant tissue plasminogen activators, duteplase cannot be simply substituted for alteplase, tenecteplase, or reteplase in research or clinical protocols. The primary differentiating factor is molecular structure: duteplase is a double-chain molecule (>98% two-chain), whereas alteplase is predominantly single-chain [1]. This structural difference directly translates to a slower systemic clearance rate for duteplase, enabling weight-based dosing at 0.6 MU/kg to achieve coronary patency rates comparable to higher doses of alteplase [2]. Furthermore, the double-chain configuration may influence fibrin specificity and plasminogen activator inhibitor-1 resistance, parameters that are critical for minimizing systemic fibrinogen depletion and reducing bleeding risk [3]. Interchanging these agents without accounting for these pharmacokinetic and pharmacodynamic differences could compromise both efficacy and safety endpoints in experimental or therapeutic applications.

Duteplase Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Alteplase, Tenecteplase, and Reteplase


Duteplase Double-Chain Structure Confers Slower Clearance and Lower Dosing Requirements Versus Alteplase

Duteplase is a nearly pure double-chain recombinant tissue-type plasminogen activator (>98% two-chain), whereas alteplase is predominantly single-chain . This structural difference directly results in a slower clearance rate for duteplase, enabling equivalent therapeutic efficacy at lower doses. Specifically, duteplase dosed at 0.6 MU/kg (equivalent to 0.6 mg/kg alteplase) achieves coronary artery patency rates comparable to the approved 0.9 mg/kg dose of alteplase [1]. Pharmacokinetic analysis in patients with acute myocardial infarction demonstrated duteplase activity clearance of 1020 ± 465 mL/min (Phase I continuous infusion) and 1359 ± 590 mL/min (Phase II bolus + infusion regimen) [2].

pharmacokinetics thrombolytics myocardial infarction

Duteplase 90-Minute Coronary Artery Patency Rate of 69-70% Is Comparable to Alteplase at Reduced Dosing

In two large multicenter studies, duteplase demonstrated robust and consistent efficacy in achieving coronary artery patency. The Burroughs Wellcome Study Group trial (n=488) reported a 90-minute infarct-related artery patency rate of 69% (330/478) following weight-based duteplase administration [1]. The ESPRIT study (n=273) independently confirmed a 90-minute TIMI grade 2 or 3 patency rate of 70% [2]. Both studies concluded that these patency rates are comparable to those reported for the approved dose of alteplase (typically 100 mg total or 0.9 mg/kg) [1][2]. For context, published studies on alteplase (accelerated regimen) report 90-minute patency rates ranging from 70% to 85% depending on the trial and patient population [3].

clinical efficacy thrombolysis coronary patency

Duteplase Terminal Half-Life of 14-16 Minutes Differentiates It from Tenecteplase (24 Minutes) and Alteplase (16 Minutes)

The terminal elimination half-life is a critical pharmacokinetic parameter influencing dosing regimen design. A comparative analysis of thrombolytic agents places duteplase with a half-life of 14-16 minutes, which is intermediate between the shorter half-life of native tissue-type plasminogen activator (4-6 minutes) and the extended half-life of tenecteplase (24 minutes) [1]. Alteplase is reported to have a half-life of approximately 16 minutes [1]. This half-life profile contributes to duteplase's favorable balance between sustained fibrinolytic activity and manageable systemic exposure [2].

half-life pharmacokinetics thrombolytic comparison

Duteplase Demonstrates Symptomatic Intracranial Hemorrhage Rate of 0.53% in Large Myocardial Infarction Cohort (n=1,700)

Among 1,700 patients with acute myocardial infarction treated with duteplase in clinical trials, the incidence of symptomatic intracranial hemorrhage (ICH) was 0.53% (9 cases) [1]. This rate is consistent with the low ICH incidence reported for alteplase in myocardial infarction trials, which typically ranges from 0.4% to 0.7% [2]. In the ESPRIT study (n=273), serious or life-threatening bleeding occurred in 4% of patients, with one hemorrhagic stroke (0.37%) that was fatal [3]. These safety data, derived from a total of nearly 2,000 patients, support the predictable bleeding risk profile of duteplase when administered with concomitant aspirin and heparin [1][3].

safety intracranial hemorrhage bleeding risk

Duteplase Weight-Adjusted Dosing Reduces Interindividual Pharmacokinetic Variability by 49% (CV Reduction from 56.4% to 28.9%)

Pharmacokinetic modeling of duteplase in patients with acute myocardial infarction revealed substantial interindividual variability in clearance and steady-state plasma levels when fixed dosing was employed (coefficient of variation [CV] 56.4%) [1]. However, weight-based dosing significantly reduced this variability to a CV of 28.9% (p = 0.031), representing a 49% relative reduction in pharmacokinetic heterogeneity across the patient population [1]. This finding underscores the importance of weight-adjusted administration for achieving predictable drug exposure, which is a feature consistently applied in the major duteplase clinical trials [2][3].

pharmacokinetics dosing variability

Duteplase (30 MIU) Achieves 50% Acute Stroke Reperfusion Rate Versus 17% for Placebo in Randomized Controlled Trial

In a randomized, double-blind, placebo-controlled study of 31 patients with acute carotid artery territory ischemic stroke (onset <6 hours), duteplase demonstrated significant thrombolytic efficacy [1]. Complete or partial reperfusion occurred in 50% (5/10) of patients treated with 30 MIU duteplase and 44% (4/9) of those treated with 20 MIU duteplase, compared with only 17% (2/12) in the placebo control group [1]. Among the subgroup with middle cerebral artery (MCA) occlusions, reperfusion rates were 71% (5/7) for 30 MIU and 67% (4/6) for 20 MIU, versus 13% (1/8) for placebo [1]. Patients receiving 30 MIU duteplase also showed significantly earlier and better clinical improvement on neurologic scales [1].

acute ischemic stroke reperfusion thrombolysis

Duteplase Research Applications: Evidence-Based Scenarios for Scientific and Industrial Use


Preclinical Thrombolysis Research in Acute Myocardial Infarction Models

Duteplase is optimally suited for preclinical studies of acute myocardial infarction where reproducible coronary artery recanalization is required. The compound's well-characterized 90-minute patency rate of 69-70% [1], combined with its predictable pharmacokinetics under weight-based dosing [2], provides a reliable experimental standard. The double-chain structure and slower clearance profile enable investigations of thrombolytic mechanisms that are distinct from single-chain agents like alteplase [3]. Researchers should employ weight-adjusted dosing (e.g., 0.04 MIU/kg bolus + 0.36 MIU/kg over 1 hour) to minimize interindividual variability [2]. For safety endpoints, the documented ICH rate of 0.53% and serious bleeding rate of 4-7.6% provide benchmark data for assessing combination therapies or novel adjunctive agents [4].

Translational Stroke Research Focusing on Middle Cerebral Artery Occlusion

Duteplase has demonstrated significant reperfusion efficacy in acute ischemic stroke, with particularly compelling results in middle cerebral artery (MCA) occlusions where it achieved a 71% reperfusion rate versus 13% for placebo [5]. This makes duteplase a valuable comparator or reference standard in translational stroke studies evaluating novel thrombolytics, mechanical thrombectomy adjuncts, or neuroprotective strategies. The established dosing of 20-30 MIU intravenously over 60 minutes provides a validated protocol for animal models of embolic stroke [5]. The compound's intermediate half-life of 14-16 minutes [6] supports infusion-based administration, which may better mimic clinical stroke thrombolysis protocols compared to bolus-only agents.

Pharmacokinetic and Pharmacodynamic Modeling of Thrombolytic Agents

Duteplase serves as an excellent model compound for pharmacokinetic/pharmacodynamic (PK/PD) investigations of recombinant t-PA agents. The extensive published PK data, including clearance parameters (activity clearance 1020-1359 mL/min) [2] and the documented impact of weight-based dosing on interindividual variability (CV reduction from 56.4% to 28.9%) [2], provide a robust foundation for modeling studies. Duteplase's intermediate half-life of 14-16 minutes [6] positions it as a useful comparator for evaluating newer t-PA variants with altered clearance profiles. The availability of both activity and antigen clearance measurements [2] enables researchers to dissect the contributions of enzymatic activity versus immunoreactive protein to overall drug disposition.

Comparative Safety Studies Assessing Thrombolytic-Associated Bleeding Risk

For research programs evaluating the bleeding risk profiles of novel thrombolytic agents or combination therapies, duteplase provides a well-documented safety benchmark. The compound's symptomatic ICH incidence of 0.53% in a 1,700-patient cohort [4] and serious bleeding rates of 4-7.6% in clinical trials [1][7] establish reference points for comparative assessments. The fibrinogen depletion profile (decline to 83% of baseline at 24 hours) [1] offers an additional quantitative metric of systemic fibrinolytic activation. Studies suggest duteplase may possess more favorable fibrin specificity and PAI-1 resistance than alteplase [8], making it particularly relevant for investigations into mechanisms of thrombolytic-associated hemorrhage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Duteplase

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.